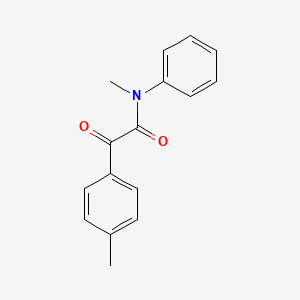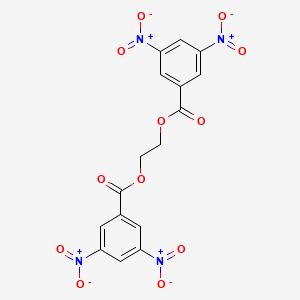
N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide is an organic compound with a complex structure. It is characterized by the presence of a benzene ring, a methyl group, and an acetamide group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide typically involves the reaction of benzyl chloride with methylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to maximize yield and efficiency while minimizing waste. The use of advanced technologies and equipment ensures the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include dimethyl sulfoxide (DMSO) as an oxidant and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxoacetamide derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. In biology and medicine, it serves as an intermediate in the development of drugs and therapeutic agents. Additionally, it is used in industrial processes to produce high-value chemicals .
Mechanism of Action
The mechanism of action of N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide include N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one hydrochloride and N-ethyl-2-amino-1-phenylhexan-1-one hydrochloride. These compounds share structural similarities but differ in their functional groups and specific applications .
Highlighting Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
86896-38-0 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide |
InChI |
InChI=1S/C16H15NO2/c1-12-8-10-13(11-9-12)15(18)16(19)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
YFAHPJFZBCNZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-[2,6-Bis(azanyl)hexanoyl]pyrrolidin-2-yl]carbonylamino]-3-oxidanyl-butanoic acid](/img/structure/B14012831.png)

![6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14012842.png)
![7-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B14012849.png)

![Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate](/img/structure/B14012864.png)


![methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate](/img/structure/B14012880.png)
![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)

![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)

